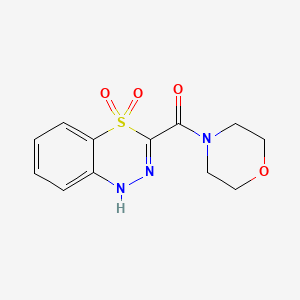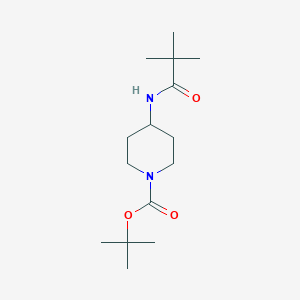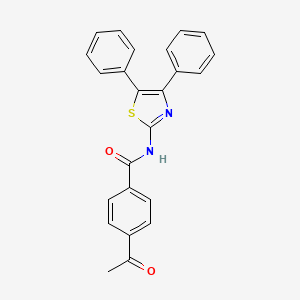
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor, and its chemical formula is C11H12N3O4S.
Mecanismo De Acción
The mechanism of action of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3 by this compound has been shown to have various downstream effects such as the activation of Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of GSK-3 by this compound has been reported to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been reported to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has various advantages and limitations for lab experiments. One of the advantages is its specificity for GSK-3 inhibition, which makes it a useful tool for studying the downstream effects of GSK-3 inhibition. However, this compound has limitations such as its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied for its pharmacokinetic and toxicological properties, which can limit its potential applications in drug development.
Direcciones Futuras
There are various future directions for the study of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide. One direction is the optimization of the synthesis method for better yield and purity. Another direction is the study of the pharmacokinetic and toxicological properties of this compound, which can provide important information for its potential applications in drug development. In addition, the study of the downstream effects of GSK-3 inhibition by this compound can provide insights into its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide involves the reaction of 2-aminothiophenol and chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with morpholine and chloroform to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for better yield and purity.
Aplicaciones Científicas De Investigación
3-(morpholin-4-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and diabetes. This compound has been reported to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
IUPAC Name |
(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-12(15-5-7-19-8-6-15)11-14-13-9-3-1-2-4-10(9)20(11,17)18/h1-4,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUGANUXZXXEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)



![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)



